molecular formula C19H30N2O2 B11332380 2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide

2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B11332380
M. Wt: 318.5 g/mol
InChI Key: JLQBXUWVDJINIS-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic organic compound with a complex structure. It contains an ethyl group, a methylphenyl group, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylacetic acid with ethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with morpholine under controlled conditions to form the morpholine ring.

    Final Coupling: The final step involves coupling the morpholine intermediate with butanoyl chloride to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • N-ethyl-2-morpholin-4-ylethanamine

Uniqueness

2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide is unique due to its specific structural features, such as the combination of an ethyl group, a methylphenyl group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-ethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide

InChI

InChI=1S/C19H30N2O2/c1-4-16(5-2)19(22)20-14-18(21-10-12-23-13-11-21)17-8-6-15(3)7-9-17/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,20,22)

InChI Key

JLQBXUWVDJINIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2

Origin of Product

United States

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